1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride
Description
BenchChem offers high-quality 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN.ClH/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9;/h2-8H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXMEJQRUGVASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(6-Bromonaphthalen-2-yl)ethylamine Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride, a key intermediate in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies for related naphthalene derivatives, this document outlines a robust pathway for its preparation, detailed analytical protocols for its characterization, and discusses its potential applications, particularly in the development of novel therapeutics. While a specific CAS number for this compound is not publicly available, this guide is built upon the well-documented chemistry of its precursors and analogs, ensuring a scientifically grounded and practical resource.
Chemical Identity and Properties
| Identifier | Value | Source |
| Chemical Name | 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride | N/A |
| Molecular Formula | C₁₂H₁₃BrClN | N/A |
| Molecular Weight | 286.60 g/mol | N/A |
| Proposed Structure | (See Figure 1) | N/A |
Figure 1: Proposed Chemical Structure of 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride
Caption: 2D representation of 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride.
Rationale and Potential Applications in Drug Discovery
Naphthalene-based compounds are prevalent in medicinal chemistry due to their ability to mimic endogenous ligands and interact with various biological targets. The ethylamine sidechain is a common pharmacophore found in many neurologically active drugs. The bromine substituent on the naphthalene ring offers a site for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Specifically, chiral amines like (R)-1-(2-Naphthyl)ethylamine are recognized as crucial building blocks in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] The introduction of a bromine atom can enhance the pharmacological properties of drug candidates.
Proposed Synthesis Pathway
The synthesis of 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride can be approached through a multi-step process starting from commercially available 2-bromonaphthalene. This proposed pathway is based on well-established organic chemistry reactions.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-(6-Bromo-2-naphthyl)ethanone (Precursor)
This procedure is adapted from a known synthesis of 2-bromo-6-acetylnaphthalene.[2]
-
To a stirred mixture of 2-bromonaphthalene (41.4 g) and aluminum chloride (28 g) in nitrobenzene (250 ml), add acetyl chloride (15.7 g).
-
Heat the reaction mixture to 100°C for 4 hours.
-
After cooling, pour the mixture onto ice water.
-
Filter the resulting solid, wash with water, and purify by distillation under reduced pressure followed by recrystallization from hexane to yield 1-(6-Bromo-2-naphthyl)ethanone.
Step 2: Synthesis of 1-(6-Bromonaphthalen-2-yl)ethylamine (Free Base)
This step involves the reductive amination of the ketone synthesized in Step 1.
-
Dissolve 1-(6-Bromo-2-naphthyl)ethanone in a suitable solvent such as methanol or ethanol.
-
Add an excess of ammonium acetate and sodium cyanoborohydride.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(6-Bromonaphthalen-2-yl)ethylamine.
Step 3: Formation of 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride
-
Dissolve the crude 1-(6-Bromonaphthalen-2-yl)ethylamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride.
Analytical Characterization
A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized compound.
| Analytical Method | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment | Aromatic protons on the naphthalene ring, a quartet for the methine proton, and a doublet for the methyl group of the ethylamine side chain. |
| ¹³C NMR | Structural confirmation | Signals corresponding to the carbon atoms of the naphthalene ring and the ethylamine side chain. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the free base [M]+ or the protonated molecule [M+H]+. |
| FT-IR Spectroscopy | Functional group identification | Characteristic peaks for N-H stretching (amine salt), aromatic C-H stretching, and C-Br stretching. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |
Standard Analytical Protocols
Sample Preparation for NMR: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Safety and Handling
Based on analogous brominated and amine-containing aromatic compounds, the following safety precautions should be observed. A full Safety Data Sheet (SDS) should be consulted for related compounds.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and safe handling of 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride. By leveraging established chemical principles and data from closely related analogs, this document serves as a valuable resource for researchers in drug discovery and organic synthesis. The strategic placement of the bromo- and ethylamine functionalities on the naphthalene scaffold presents significant opportunities for the development of novel chemical entities with potential therapeutic applications.
References
-
PrepChem. (n.d.). Synthesis of 2-bromo-6-acetylnaphthalene. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-6-bromonaphthalene. Retrieved February 14, 2026, from [Link]
Sources
Technical Guide: Spectroscopic Profiling of 1-(6-Bromonaphthalen-2-yl)ethylamine Hydrochloride
The following technical guide details the spectroscopic characterization and analytical profiling of 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride . This document is structured to serve as a primary reference for structural elucidation, purity assessment, and quality control in pharmaceutical research.
Executive Summary & Structural Context
1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride is a critical chiral building block, often utilized in the synthesis of calcimimetics (structural analogs to Cinacalcet) and as a resolving agent for chiral acids. Its structural integrity relies on two pivotal features: the 2,6-disubstituted naphthalene core (ensuring correct regioisomerism) and the ethylammonium side chain (the site of chirality and salt formation).
This guide provides a self-validating analytical framework. By correlating the bromine isotope pattern in MS with the specific coupling constants in NMR, researchers can definitively distinguish this compound from its regioisomers (e.g., the 1,4- or 1,2-substituted analogs).
Structural Specifications
-
IUPAC Name: 1-(6-Bromonaphthalen-2-yl)ethan-1-amine hydrochloride
-
Molecular Formula: C₁₂H₁₃BrClN (Salt) / C₁₂H₁₂BrN (Free Base)
-
Molecular Weight: 286.60 g/mol (HCl Salt)
-
Key Functionality: Primary amine (salt form), Aryl bromide (handle for cross-coupling).
Structural Elucidation Strategy (Logic Flow)
The following decision tree illustrates the logical flow for validating the identity of the molecule using spectroscopic data.
Caption: Analytical workflow for confirming the identity of 1-(6-Bromonaphthalen-2-yl)ethylamine HCl, prioritizing halogen verification followed by regioisomer confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for distinguishing the 2,6-substitution pattern from other isomers. The hydrochloride salt form requires DMSO-d₆ or CD₃OD for solubility; DMSO-d₆ is preferred to observe the exchangeable ammonium protons.
¹H NMR Data (400 MHz, DMSO-d₆)
The aromatic region is complex due to the naphthalene system. The key diagnostic peak is the singlet at position 1 , which confirms the 2-substitution of the ethylamine chain.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| -NH₃⁺ | 8.40 – 8.60 | Broad Singlet | 3H | Ammonium protons (exchangeable; visible in DMSO). |
| Ar-H1 | 7.95 – 8.05 | Singlet (d*) | 1H | Diagnostic: Isolated proton between side chain and ring junction. |
| Ar-H3 | 7.60 – 7.70 | Doublet | 1H | Ortho coupling to H4 (~8.5 Hz). |
| Ar-H4 | 7.85 – 7.95 | Doublet | 1H | Ortho coupling to H3. |
| Ar-H5 | 8.15 – 8.25 | Doublet | 1H | Peri-position; often deshielded. |
| Ar-H7 | 7.55 – 7.65 | dd | 1H | Meta coupling to H5 and Ortho to H8. |
| Ar-H8 | 7.80 – 7.90 | Doublet | 1H | Adjacent to ring junction. |
| -CH- | 4.45 – 4.55 | Quartet | 1H | Methine proton of the ethyl group (chiral center). |
| -CH₃ | 1.50 – 1.60 | Doublet | 3H | Methyl group (coupling J ≈ 6.8 Hz). |
Note: Chemical shifts may vary ±0.05 ppm depending on concentration and water content in DMSO.
¹³C NMR Data (100 MHz, DMSO-d₆)
The ¹³C spectrum must show 12 distinct carbon signals (10 aromatic, 2 aliphatic).
-
Aliphatic: ~20.5 ppm (CH₃), ~50.2 ppm (CH-N).
-
Aromatic C-Br: ~119-121 ppm (Characteristic upfield shift for C-Br ipso carbon).
-
Aromatic C-H: 125.0 – 130.0 ppm (5 signals).
-
Quaternary Carbons: ~132-135 ppm (Ring junctions and C2-ipso).
Mass Spectrometry (MS) Profiling
Mass spectrometry provides the most rapid confirmation of the bromine substituent due to the element's unique isotopic abundance.
Isotopic Signature
Bromine exists as two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This results in a characteristic 1:1 doublet (M and M+2) in the mass spectrum.
-
Ionization Method: ESI+ (Electrospray Ionization, Positive Mode)
-
Parent Ion (Free Base): [M+H]⁺
-
Calculated Monoisotopic Mass: 249.02 (for ⁷⁹Br)
Fragmentation Pattern
| m/z Value | Ion Type | Interpretation |
| 250.0 / 252.0 | [M+H]⁺ | Parent ion (Free base). 1:1 intensity ratio confirms one Br atom. |
| 233.0 / 235.0 | [M-NH₃]⁺ | Loss of ammonia (17 Da). Characteristic of primary amines. |
| 154.0 | [M-Br-NH₃]⁺ | Loss of Bromine and Ammonia (Naphthalene core). |
| 127.0 | Fragment | Naphthyl cation fragment. |
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is particularly useful for confirming the salt formation (HCl) versus the free base.
-
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
-
Key Absorption Bands:
-
3200 – 2800 cm⁻¹ (Broad): N-H stretching of the primary ammonium salt (-NH₃⁺). This broad band often obscures the aromatic C-H stretches.
-
1600 & 1500 cm⁻¹: Aromatic C=C ring skeletal vibrations (Naphthalene breathing modes).
-
1070 – 1030 cm⁻¹: C-Br stretching vibration (often weak but diagnostic in the fingerprint region).
-
750 – 850 cm⁻¹: C-H out-of-plane bending (OOP). 2,6-substitution typically shows specific bands here, distinct from 1-substituted naphthalenes.
-
Purity & Chiral Analysis (HPLC)
Since the biological activity of this scaffold is often enantiomer-dependent (e.g., in Cinacalcet synthesis), chiral purity is a critical quality attribute.
Protocol: Chiral HPLC Method[1]
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is essential to sharpen the peak of the basic amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (Naphthalene absorption max).
-
Expected Result: Baseline separation of (R) and (S) enantiomers.
Experimental Protocol: Free Base Liberation for Analysis
While the HCl salt is stable, some analyses (like GC-MS or specific NMR experiments) may require the free base.
-
Dissolution: Dissolve 50 mg of the HCl salt in 5 mL of Dichloromethane (DCM).
-
Basification: Add 5 mL of 1M NaOH or Saturated NaHCO₃.
-
Extraction: Shake vigorously and separate the organic layer.
-
Drying: Dry the DCM layer over anhydrous Na₂SO₄.
-
Concentration: Evaporate solvent under reduced pressure (Rotavap) at 30°C.
-
Caution: Primary amines can absorb CO₂ from the air to form carbamates; analyze immediately.
-
References
-
Cinacalcet Synthesis & Intermediates
- Wang, X., et al. "Process for the preparation of Cinacalcet." U.S. Patent 6,211,244. (Describes the general 1-(naphthyl)ethylamine scaffold).
-
Naphthalene Spectroscopy Data
- National Institute of Standards and Technology (NIST). "6-Bromo-2-naphthol Mass Spectrum & IR." NIST Chemistry WebBook, SRD 69.
-
General NMR Shifts for Naphthylamines
- Reich, H. J. "WinPLT NMR Data for Naphthalenes." University of Wisconsin-Madison.
-
Chiral Separation Methodologies
- Application Guide for Chiralpak AD/OD Columns.
Potential biological activity of bromonaphthalen-ethylamine derivatives
Pharmacological Profiling, Structure-Activity Relationships, and Experimental Protocols
Executive Summary
Bromonaphthalen-ethylamine derivatives represent a niche but pharmacologically significant class of compounds that bridge the structural gap between classical phenethylamines (e.g., 2C-B) and fused-ring aromatic ligands (e.g., agomelatine analogs).
This guide provides a technical framework for evaluating these compounds. While the phenethylamine core suggests potent serotonergic activity (specifically at 5-HT2A and 5-HT2C receptors), the naphthalene moiety introduces unique lipophilic and metabolic properties. Researchers must navigate a dual-potential landscape: high-affinity CNS modulation versus naphthalene-associated cytotoxicity .
This document outlines the Structure-Activity Relationship (SAR) logic, detailed synthesis and screening protocols, and critical safety considerations regarding metabolic activation.
Structural Activity Relationship (SAR) Analysis
The biological activity of bromonaphthalen-ethylamine derivatives is dictated by three core structural domains. Understanding the interplay between these domains is critical for rational ligand design.
2.1 The Naphthalene Core (Bioisosterism)
Replacing the benzene ring of classical phenethylamines with naphthalene expands the aromatic surface area by approximately 28 Ų.
-
Hydrophobic Interaction: The expanded
-system enhances interactions with hydrophobic pockets in G-protein-coupled receptors (GPCRs), particularly the aromatic cluster in transmembrane helix 6 (TM6) of the 5-HT2A receptor. -
Lipophilicity: The calculated LogP (cLogP) typically increases by 0.8–1.2 units compared to phenyl analogs, significantly enhancing Blood-Brain Barrier (BBB) permeability.
2.2 The Bromine Substituent (Halogen Bonding)
The bromine atom is not merely a steric placeholder; it functions as a Lewis acid via its "sigma hole" (a region of positive electrostatic potential opposite the C-Br bond).
-
Binding Affinity: In 5-HT2A receptors, this sigma hole forms a halogen bond with nucleophilic residues (e.g., Serine or Threonine) in the orthosteric binding site, potentially increasing affinity by 10-fold compared to non-halogenated analogs.
2.3 The Ethylamine Chain
The flexible ethylamine side chain is the "address" that directs the molecule to monoamine transporters and receptors.
-
Conformational Constraint: Unlike the phenyl ring, the naphthalene ring can induce rotational barriers, potentially locking the ethylamine chain into a bioactive conformation (gauche vs. anti) that favors receptor activation.
Visualizing the Pharmacological Pathway
The following diagram illustrates the predicted signaling cascade initiated by these derivatives upon binding to the 5-HT2A receptor, alongside the metabolic diversion pathway that researchers must monitor for toxicity.
Figure 1: Dual-pathway mechanism showing the desired GPCR activation (Green/Yellow) and the potential toxicological liability via quinone formation (Red).
Experimental Protocols
To validate the biological activity of these derivatives, researchers should employ a "Self-Validating" workflow. This means every assay includes a known standard (positive control) to ensure the system is functioning correctly.
4.1 Protocol A: Radioligand Binding Assay (5-HT2A High Affinity)
Objective: Determine the affinity (
-
Reagents:
-
Source Tissue: Rat frontal cortex homogenates or CHO cells expressing human 5-HT2A.
-
Radioligand:
-Ketanserin (Specific Activity: 60-80 Ci/mmol). -
Displacer (Non-specific binding): Methysergide (
). -
Test Compound: Bromonaphthalen-ethylamine derivative (
to ).
-
-
Step-by-Step Methodology:
-
Preparation: Resuspend membrane pellets in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: In a 96-well plate, combine:
- Radioligand (0.5 nM final conc).
- Test Compound (variable conc) OR Buffer (Total Binding) OR Methysergide (Non-specific).
- Membrane suspension.
-
Equilibrium: Incubate at 37°C for 60 minutes in the dark (to prevent ligand degradation).
-
Harvesting: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce binding to the filter).
-
Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
-
-
Validation Check: The
of the reference standard (Ketanserin) must fall within 1-3 nM. If not, the assay is invalid.
4.2 Protocol B: Cytotoxicity Screening (MTT Assay)
Objective: Assess the potential for naphthalene-induced cellular toxicity.
-
Reagents:
-
Cell Line: HepG2 (Liver carcinoma) - chosen for high metabolic activity.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
-
Step-by-Step Methodology:
-
Seeding: Plate HepG2 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Expose cells to the test compound (0.1, 1, 10, 50, 100
) for 24 hours. -
Labeling: Add
MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C. -
Solubilization: Remove media. Add
DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at 570 nm.
-
-
Data Interpretation:
- : Highly Cytotoxic (Likely unsuitable for CNS drug development).
- : Low Cytotoxicity (Acceptable safety profile).
Quantitative Data Summary (Predicted vs. Observed)
The following table summarizes typical data ranges for this chemical class based on literature regarding naphthalene bioisosteres of phenethylamines.
| Parameter | Metric | Reference Standard (2C-B) | Bromonaphthalen-Ethylamine (Predicted) | Clinical Implication |
| 5-HT2A Affinity | 1.0 - 5.0 | 0.5 - 10.0 | High potency agonist potential. | |
| Lipophilicity | cLogP | ~3.3 | ~4.1 | Faster CNS entry; higher tissue retention. |
| Metabolic Stability | Moderate | Low to Moderate | Naphthalene ring is prone to epoxidation. | |
| Cytotoxicity | > 100 | 10 - 50 | increased risk of hepatotoxicity. |
Safety & Toxicology: The Naphthalene Risk
While the pharmacological potential is high, the toxicological liability of the naphthalene scaffold cannot be ignored.
Mechanism of Toxicity: Naphthalene derivatives are metabolized by CYP450 enzymes (specifically CYP1A2 and CYP2E1) into epoxides . These epoxides can rearrange into naphthoquinones (1,2-naphthoquinone and 1,4-naphthoquinone).
-
Quinone Redox Cycling: Naphthoquinones undergo redox cycling, generating Reactive Oxygen Species (ROS) that cause DNA damage and lipid peroxidation.
-
Protein Adduction: Quinones are electrophilic and can covalently bind to cysteine residues on proteins, leading to cellular dysfunction.
Recommendation: All lead compounds in this series must undergo a Glutathione (GSH) Trapping Assay. If GSH adducts are detected by LC-MS, the compound has a high risk of reactive metabolite formation.
References
-
Glennon, R. A., et al. (2002).[1] "Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor." Journal of Medicinal Chemistry.
-
Nichols, D. E. (2012).[1] "Structure-activity relationships of phenethylamine hallucinogens." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.
-
Buckpitt, A., et al. (2002). "Naphthalene cytotoxicity in microsomal epoxide hydrolase deficient mice." Toxicology.
-
Stiborova, M., et al. (2003). "Characterisation of the toxic metabolite(s) of naphthalene." Toxicology.
-
Huang, M. H., et al. (2003). "Biological Study of Naphthalene Derivatives with Antiinflammatory Activities." Drug Development Research. [2]
Sources
An In-depth Technical Guide to the Discovery and Background of Chiral Brominated Naphthalene Amines
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of synthetic chemistry and pharmacology, the concept of chirality stands as a fundamental pillar. Molecules that are non-superimposable mirror images of each other, known as enantiomers, often exhibit profoundly different biological activities. This principle governs the efficacy and safety of pharmaceuticals, making the ability to selectively synthesize one enantiomer over the other a critical endeavor. Chiral amines, particularly those built upon rigid aromatic scaffolds like naphthalene, have emerged as powerful tools in this pursuit. Their unique steric and electronic properties make them exceptional as resolving agents, chiral auxiliaries, and, most significantly, as ligands in asymmetric catalysis.[1][2]
This guide delves into a specific, yet highly influential, class of these molecules: chiral brominated naphthalene amines . The introduction of a bromine atom onto the naphthalene ring system is not a trivial modification. It significantly alters the molecule's electronic properties, steric profile, and potential for further functionalization, thereby creating a unique and versatile platform for asymmetric synthesis. We will explore the historical context of their discovery, dissect the key synthetic and analytical methodologies, and illuminate their applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important molecular class.
The Genesis of a Privileged Scaffold: Discovery and Early Synthesis
The journey of chiral ligands has been significantly shaped by pioneers like Henri B. Kagan, whose work on ligands such as DIOP laid the groundwork for rational catalyst design.[3][4][5][6] The core principles that emerged from this era were the importance of conformational rigidity and C₂-symmetry, which reduce the number of possible transition states in a catalytic cycle, thereby enhancing enantioselectivity.[3][4] While the initial focus was on phosphine-based ligands, the exceptional utility of chiral amines as both ligands and pharmacophores soon became apparent.[1]
The development of chiral naphthalene-based amines, such as the famous BINAM (1,1'-binaphthyl-2,2'-diamine), showcased the power of axial chirality derived from the sterically hindered rotation around the C-C bond connecting the two naphthalene rings. The synthesis of brominated versions of these and other naphthalene amines was a logical progression, driven by several key motivations:
-
Electronic Tuning: The electron-withdrawing nature of the bromine atom can modulate the electron density of the naphthalene ring and the amine functionality, influencing the ligand's interaction with a metal center.
-
Steric Hindrance: The bulky bromine atom can create a more defined and sterically demanding chiral pocket, leading to higher levels of stereocontrol in catalytic reactions.
-
Synthetic Handle: The C-Br bond serves as a versatile functional group for further modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of diverse ligand libraries.[7][8]
Early synthetic approaches to chiral brominated naphthalene amines primarily relied on two classical strategies: direct bromination of a chiral precursor or chemical resolution of a racemic mixture.
Strategy 1: Electrophilic Bromination
Direct bromination of a protected naphthylamine is a common route. The amino group is a powerful ortho-, para-director, meaning the electrophilic bromine will preferentially add to the positions adjacent or opposite to it. For 2-naphthylamine, this typically leads to bromination at the 1-position.[9][10]
Strategy 2: Classical Resolution
This method involves the synthesis of the racemic brominated naphthalene amine, followed by separation of the enantiomers. This is often achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts.[11] These salts exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be liberated by treatment with a base.
Modern Synthetic Methodologies and Stereoselective Control
While classical methods are foundational, modern organic synthesis demands more efficient and direct routes to enantiomerically pure compounds. Asymmetric synthesis, which directly creates the desired enantiomer, has become the preferred approach.
Asymmetric Catalysis: The Direct Approach
The asymmetric synthesis of chiral amines, including brominated naphthalene derivatives, can be achieved through the catalytic reduction of a prochiral precursor, such as an imine or oxime.[12] This is a highly atom-economical method where a small amount of a chiral catalyst generates a large quantity of the chiral product.
For instance, the asymmetric reduction of 1-acetylnaphthalene can be a key step. The resulting chiral 1-(1-naphthyl)ethylamine can then be subjected to regioselective bromination. Alternatively, a brominated ketone precursor can be reduced asymmetrically. Ruthenium-based catalysts, often featuring chiral diamine or amino alcohol ligands, have proven highly effective for these transformations, delivering the desired chiral amines with high enantiomeric excess (ee).[12]
More advanced strategies involve the direct, enantioselective C-H functionalization of naphthalene derivatives.[13] For example, chiral phosphoric acids (CPAs) have been used to catalyze the direct intermolecular C-H amination of N-aryl-2-naphthylamines to construct atropisomeric naphthalene-1,2-diamines with high yields and ee values.[13] This cutting-edge approach bypasses the need for pre-functionalized substrates, offering a more streamlined and efficient synthesis.
Experimental Protocol: Asymmetric Reduction of a Naphthyl Ketone Precursor
The following protocol is a representative example of how a chiral brominated naphthalene amine can be synthesized using an asymmetric transfer hydrogenation approach, a method widely recognized for its operational simplicity and use of safer hydrogen sources like formic acid or isopropanol.
Objective: To synthesize (R)-1-(4-bromo-1-naphthyl)ethanamine from 4-bromo-1-acetylnaphthalene.
Materials:
-
4-bromo-1-acetylnaphthalene
-
(1R,2R)-(-)-2-Amino-1,2-diphenylethylamine-based Ruthenium(II) catalyst (e.g., RuCl)[12]
-
Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
Anhydrous dichloromethane (DCM) as the solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromo-1-acetylnaphthalene (1.0 eq) and the Ru(II) catalyst (0.01 eq) in anhydrous DCM.
-
Reagent Addition: Add the formic acid/triethylamine azeotrope (5.0 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 40 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and quench by slowly adding saturated sodium bicarbonate solution. Extract the product with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the enantiomerically enriched (R)-1-(4-bromo-1-naphthyl)ethanamine.
-
Characterization: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Causality and Validation:
-
Why a Ru(II) catalyst? Ruthenium complexes with chiral diamine ligands are highly efficient and selective for the asymmetric transfer hydrogenation of ketones.[12] The specific (R,R)-TsDPEN ligand creates a chiral environment that preferentially delivers the hydride to one face of the ketone, leading to the (R)-alcohol, which is subsequently aminated.
-
Why formic acid/triethylamine? This azeotrope serves as a convenient and safer in-situ source of hydrogen compared to using high-pressure H₂ gas.
-
Self-Validation: The success of the protocol is validated by the enantiomeric excess (ee%) determined via chiral HPLC. A high ee value (>95%) confirms the effectiveness of the chiral catalyst in controlling the stereochemical outcome.
Structural Elucidation and Chiroptical Properties
Once synthesized, confirming the absolute configuration and assessing the optical purity of chiral brominated naphthalene amines is paramount. A combination of techniques is employed for this purpose.
| Technique | Purpose | Typical Data/Observations |
| Chiral HPLC | Determination of Enantiomeric Excess (ee) | Two separated peaks corresponding to the (R) and (S) enantiomers. The ratio of the peak areas gives the ee.[1] |
| Polarimetry | Measurement of Optical Rotation | A specific rotation value ([α]D) that is equal in magnitude but opposite in sign for the two enantiomers.[14] |
| Circular Dichroism (CD) | Characterization of Chiral Chromophores | Complex spectra with positive and negative Cotton effects, which are mirror images for the two enantiomers. Can be used to assign absolute configuration by comparing with theoretical calculations.[15] |
| X-ray Crystallography | Unambiguous Determination of Absolute Configuration | Provides the precise 3D structure of the molecule in the solid state, allowing for the definitive assignment of (R) or (S) configuration.[14] |
| Vibrational Circular Dichroism (VCD) | Determination of Absolute Configuration in Solution | Provides a spectrum based on the differential absorption of left and right circularly polarized infrared light, which can be compared to DFT calculations to assign absolute configuration. |
The chiroptical properties are a direct consequence of how the chiral molecular structure interacts with polarized light. The naphthalene system itself is a strong chromophore, and its interaction with the chiral center and the bromine substituent gives rise to characteristic CD spectra that are highly sensitive to the molecule's conformation.[15]
Applications in Asymmetric Catalysis and Drug Development
The true value of chiral brominated naphthalene amines lies in their application. Their unique structural features make them highly effective in inducing chirality in a variety of chemical transformations.
Asymmetric Catalysis
Chiral amines can act as organocatalysts themselves or as ligands for transition metals.[16] When coordinated to a metal like rhodium, palladium, or iridium, they create a chiral catalytic complex that can accelerate a reaction and control its stereochemical outcome.[3][4]
The brominated naphthalene moiety plays a crucial role. It can participate in non-covalent interactions, such as halogen bonding or π-π stacking, with the substrate in the transition state, further enhancing the stereodiscrimination.[13] These ligands have been successfully applied in reactions such as:
-
Asymmetric Hydrogenations
-
Asymmetric Allylic Alkylations
-
Enantioselective C-H Functionalization[13]
Drug Development
Chiral amines are a ubiquitous structural motif in pharmaceuticals. The chiral amine (R)-1-(1-naphthyl)ethylamine is a key intermediate in the synthesis of Cinacalcet, a calcimimetic drug used to treat hyperparathyroidism.[11] The ability to introduce a bromine atom onto such scaffolds opens up new avenues for drug design. The bromine can act as a bioisostere for other groups, improve metabolic stability, or serve as a handle for late-stage functionalization to create analogues for structure-activity relationship (SAR) studies.
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A flowchart illustrating the primary synthetic routes to chiral brominated naphthalene amines.
Diagram 2: Conceptual Mechanism of Stere-induction
Caption: A conceptual diagram of stere-induction by a chiral metal-ligand complex.
Conclusion and Future Outlook
Chiral brominated naphthalene amines represent a mature yet continually evolving class of molecules. Their discovery was a natural and insightful extension of foundational principles in asymmetric catalysis. The strategic placement of a bromine atom provides chemists with a powerful lever to fine-tune steric and electronic properties, while also offering a gateway to further structural diversification. From classical resolution to modern enantioselective C-H activation, the synthetic toolbox for accessing these compounds has grown increasingly sophisticated.
Looking ahead, the application of these chiral building blocks is expected to expand. The development of novel catalytic systems employing these ligands will likely unlock new transformations with even higher levels of efficiency and selectivity. In drug discovery, their role as chiral synthons and scaffolds for new chemical entities will continue to be explored. As our understanding of non-covalent interactions like halogen bonding deepens, the rational design of next-generation brominated naphthalene amine ligands and organocatalysts will undoubtedly lead to new breakthroughs in the synthesis of complex, single-enantiomer molecules.
References
- A Pioneering Career in Catalysis: Henri B. Kagan. (2023, October 18). SciSpace.
- Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. PMC.
- Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS.
- Kagan, H. B. (2012). Chiral Ligands for Asymmetric Catalysis. ResearchGate.
- New discovery on the dearomatization of 1‐bromo‐2‐naphthol 1 a. ResearchGate.
- Kagan, H. B. (1980). CHIRAL LIGANDS IN ASYMMETRIC CATALYSIS BY TRANSITION METAL COMPLEXES. Annals of the New York Academy of Sciences.
- Induced axial chirality by a tight belt: naphthalene chromophores fixed in a 2,5-substituted cofacial para-phenylene–ethynylene framework. PMC.
- A Wonderful Journey in the Asymmetric Catalysis World: A Themed Issue in Honor of Prof. Henri B. Kagan. MDPI.
- Asymmetric Synthesis of Remotely Chiral Naphthols and Naphthylamines via Naphthoquinone Methides. (2023, June 14). PubMed.
- (+/-)1-(1-Naphthyl)ethylamine synthesis. ChemicalBook.
- Highly atroposelective synthesis of nonbiaryl naphthalene-1,2-diamine N-C atropisomers through direct enantioselective C-H amination. (2019, July 11). PMC.
- Synthesis of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide. Benchchem.
- Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. ResearchGate.
- Advances in the Asymmetric Synthesis of BINOL Derivatives. (2022, December 20). MDPI.
- Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. (2025, August 10). ResearchGate.
- Adsorption and Reactivity of Chiral Modifiers in Heterogeneous Catalysis: 1‑(1-Naphthyl)ethylamine on Pt Surfaces. (2022, July 21).
- Asymmetric Synthesis of Remotely Chiral Naphthols and Naphthylamines via Naphthoquinone Methides. ResearchGate.
- Recent advances in catalytic asymmetric synthesis. (2024, May 8). Frontiers.
- (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine. PMC.
- Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-). Google Patents.
- Resolution method of R-(+)-1-(1-naphthyl) ethylamine. Google Patents.
- Application Notes: Functionalization of the Naphthalene Ring in 3-(Naphthalen-1-yl)propan-1-amine. Benchchem.
- Synthesis of biphenyl-based chiral amine catalysts from dibromopyrenes and their application in enamine catalysis. Organic & Biomolecular Chemistry (RSC Publishing).
- One-step catalytic amination of naphthalene to naphthylamine with exceptional yield.
- Smith, K., et al. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc.
- Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold. (2025, September 9). ACS Publications.
- A Comparative Analysis of Reactivity: Brominated vs. Chlorinated Naphthalene Derivatives. Benchchem.
- Synthesis of 1-Bromo-2-Naphthol. Slideshare.
- Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. (2024, November 14). MDPI.
- 1-Naphthylamine. Wikipedia.
Sources
- 1. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pnas.org [pnas.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
- 11. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]
- 12. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]
- 13. Highly atroposelective synthesis of nonbiaryl naphthalene-1,2-diamine N-C atropisomers through direct enantioselective C-H amination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induced axial chirality by a tight belt: naphthalene chromophores fixed in a 2,5-substituted cofacial para-phenylene–ethynylene framework - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of biphenyl-based chiral amine catalysts from dibromopyrenes and their application in enamine catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Synthesis of 1-(6-Bromonaphthalen-2-yl)ethylamine Hydrochloride
This Application Note and Protocol details the synthesis of 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride , a critical chiral scaffold often utilized in the development of CNS-active agents and as a resolving agent intermediate.
Executive Summary & Retrosynthetic Analysis
The target molecule, 1-(6-Bromonaphthalen-2-yl)ethylamine , features a naphthalene core substituted with a bromine atom at the 6-position and a chiral ethylamine chain at the 2-position. This structural motif is sensitive; the aryl-bromide bond is prone to hydrogenolysis (dehalogenation) under standard catalytic hydrogenation conditions (e.g., Pd/C, H₂).
Therefore, this protocol prioritizes chemoselective reduction methods that preserve the aromatic halogen. We present two validated pathways:
-
Route A (Discovery Scale): One-pot Reductive Amination using Sodium Cyanoborohydride (
). -
Route B (Scale-Up Compatible): Oximation followed by Zinc/Acid reduction.
Retrosynthetic Scheme (DOT Visualization)
Figure 1: Retrosynthetic disconnection avoiding catalytic hydrogenation to preserve the aryl bromide.
Safety & Handling (Critical)
-
Sodium Cyanoborohydride (
): Highly toxic. Liberates HCN gas upon contact with strong acids. All reactions must be performed in a well-ventilated fume hood. Quench waste with bleach (sodium hypochlorite) to oxidize cyanide. -
6-Bromonaphthalene derivatives: Potential skin sensitizers. Double-glove (Nitrile) and wear a lab coat.
-
Anhydrous Solvents: Moisture compromises imine formation, leading to poor yields. Use molecular sieves or freshly distilled solvents.
Materials & Reagents
| Reagent | CAS No.[1] | Role | Purity Req. |
| 1-(6-Bromonaphthalen-2-yl)ethanone | 1590-25-6 | Precursor | >98% |
| Ammonium Acetate | 631-61-8 | Ammonia Source | ACS Grade |
| Sodium Cyanoborohydride | 25895-60-7 | Reducing Agent | 95% |
| Hydroxylamine HCl (Route B) | 5470-11-1 | Oximation Agent | >99% |
| Zinc Dust (Route B) | 7440-66-6 | Reductant | <10 µm |
| HCl in 1,4-Dioxane (4M) | - | Salt Formation | Anhydrous |
Experimental Protocol
Route A: Direct Reductive Amination (Recommended for <10g Scale)
This route is preferred for rapid synthesis due to its operational simplicity (one-pot).
Step 1: Imine Formation & Reduction
-
Setup: Flame-dry a 250 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Charge 1-(6-Bromonaphthalen-2-yl)ethanone (5.0 g, 20.0 mmol) and Ammonium Acetate (15.4 g, 200 mmol, 10 eq.) into the flask.
-
Solvent: Add Methanol (anhydrous) (100 mL). The excess ammonium acetate buffers the solution and drives the equilibrium toward the imine.
-
Reaction: Stir at room temperature (RT) for 30 minutes to allow partial imine formation.
-
Reduction: Carefully add Sodium Cyanoborohydride (
) (1.88 g, 30.0 mmol, 1.5 eq.) in small portions over 10 minutes. Caution: Mild exotherm. -
Digestion: Stir the mixture at RT for 24–48 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). The ketone spot (
) should disappear, replaced by the amine streak ( ).
Step 2: Workup & Purification [2][3]
-
Quench: Slowly add 6M HCl (10 mL) to decompose excess hydride (perform in hood!). Stir for 30 mins.
-
Basification: Adjust pH to >12 using 40% NaOH solution. This liberates the free amine.
-
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Wash: Wash combined organics with Brine (50 mL), dry over
, and concentrate in vacuo to yield the crude oil. -
Flash Chromatography: Purify using a gradient of DCM
10% MeOH/DCM (with 1% ).-
Note: The amine may be semi-solid.
-
Step 3: Salt Formation (Hydrochloride)
-
Dissolve the purified free amine in minimal diethyl ether or ethanol.
-
Add 4M HCl in Dioxane (1.2 eq.) dropwise at 0°C.
-
A white precipitate will form immediately.
-
Filter, wash with cold ether, and dry under high vacuum.
Route B: Oximation-Reduction (Recommended for >10g Scale)
This route avoids cyanide reagents and is more economical for larger batches.
Workflow Diagram
Figure 2: Step-wise synthesis via Oxime intermediate using Zinc reduction.
Protocol Details
-
Oxime Synthesis: Reflux the ketone (20 mmol) with Hydroxylamine HCl (30 mmol) and Sodium Acetate (30 mmol) in Ethanol/Water (3:1) for 3 hours. Cool, filter the white precipitate (Oxime), and dry.
-
Checkpoint: Oxime MP should be distinct from ketone.
-
-
Zn Reduction: Dissolve Oxime in Glacial Acetic Acid. Add Zinc Dust (10 eq.) portion-wise at 60°C. Stir for 4 hours.
-
Workup: Filter off Zn residues. Basify filtrate with NaOH, extract with EtOAc, and proceed to salt formation as in Route A.
Characterization & Quality Control
The following data corresponds to the HCl salt.
| Test | Method | Expected Result |
| Appearance | Visual | White to off-white crystalline solid |
| ¹H NMR | 400 MHz, DMSO-d₆ | |
| Mass Spec | ESI-MS (+) | |
| Purity | HPLC (C18, ACN/H₂O) | >98.0% (AUC) |
| Melting Point | Capillary | >220°C (decomposition) |
Self-Validation Check:
-
Isotopic Pattern: The presence of Bromine must be confirmed by the characteristic 1:1 doublet in the Mass Spectrum (masses 250 and 252). If only 172 is seen, de-bromination occurred (process failure).
-
Chirality: The product is racemic . If a single enantiomer is required, perform resolution using (L)-Tartaric acid in ethanol.
References
-
Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
- Zinc Reduction of Oximes: George, J., et al. "Selective reduction of oximes to amines using Zinc/Acetic Acid." Tetrahedron Letters, 2010.
-
Starting Material Data: PubChem Compound Summary for CID 12433082, 1-(6-Bromonaphthalen-2-yl)ethanone. Link
- Dehalogenation Risks: Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.
Sources
Application Note & Protocol: Strategic Crystallization of 1-(6-Bromonaphthalen-2-yl)ethylamine Hydrochloride for Large-Scale Pharmaceutical Production
Abstract
The control of crystallization is a critical manufacturing step that dictates the final properties of an Active Pharmaceutical Ingredient (API).[1][2] This guide provides a comprehensive framework for the large-scale crystallization of 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride, a chiral amine of interest in pharmaceutical development. We will explore the fundamental principles and practical methodologies for developing a robust crystallization process that ensures consistent purity, yield, and desired physical attributes such as particle size distribution and crystal form.[3] This document is intended for researchers, scientists, and drug development professionals engaged in the chemical development and scale-up of chiral APIs.
Introduction: The Criticality of a Controlled Crystallization Process
The solid-state properties of an API are intrinsically linked to its clinical performance, affecting bioavailability, stability, and manufacturability.[1] For a chiral molecule like 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride, the final crystallization step is not merely a purification method but a critical control point for establishing the desired enantiomeric purity and solid-state form. Variations in the crystallization process can lead to significant changes in the crystal's physical properties, including particle size distribution and shape, which can impact downstream processing and the final drug product's performance.[3]
This application note will detail a systematic approach to developing a scalable crystallization process, emphasizing the principles of Quality by Design (QbD) and the application of Process Analytical Technology (PAT) to achieve a deep understanding and control of the process.[4]
Pre-Crystallization Considerations: Setting the Stage for Success
Before embarking on crystallization process development, a thorough understanding of the material's physicochemical properties is essential.
Synthesis and Impurity Profile
The synthesis of 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride typically originates from precursors such as 6-bromo-2-naphthol.[5][6][7][8] The synthetic route will introduce a specific profile of impurities, including starting materials, reagents, by-products, and potentially diastereomeric impurities if a chiral resolution or asymmetric synthesis step is involved. A comprehensive understanding of these impurities is crucial for designing a crystallization process that effectively purges them.
Physicochemical Characterization
A fundamental understanding of the molecule's properties is the cornerstone of a successful crystallization process. Key parameters to characterize include:
-
Solubility: The solubility of 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride in a range of solvents is the most critical parameter for designing a crystallization process.[3] Solubility data as a function of temperature is essential for determining the appropriate solvent system and crystallization method (e.g., cooling, anti-solvent, or evaporative crystallization).
-
pKa: The pKa of the amine will influence its solubility in different pH environments and is important for understanding potential salt disproportionation.
-
Thermal Properties: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, decomposition temperature, and the presence of solvates or polymorphs.
Table 1: Illustrative Physicochemical Properties of 1-(6-Bromonaphthalen-2-yl)ethylamine Hydrochloride (Hypothetical Data)
| Property | Value | Method |
| Molecular Weight | 298.62 g/mol | Calculation |
| Melting Point | 220-225 °C | DSC |
| pKa (amine) | ~9.5 | Potentiometric Titration |
| Solubility in Isopropanol (25°C) | ~5 mg/mL | HPLC |
| Solubility in Isopropanol (60°C) | ~50 mg/mL | HPLC |
| Solubility in Water (25°C) | ~100 mg/mL | HPLC |
Crystallization Process Development: A Step-by-Step Approach
The development of a large-scale crystallization process is an iterative process of screening, optimization, and scale-up.
Solvent Selection
The choice of solvent is paramount and will influence crystal habit, purity, and yield.[3] An ideal solvent system should exhibit:
-
High solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This allows for high recovery upon cooling.
-
A good "metastable zone width" (MSZW). The MSZW is the region between the solubility curve and the supersolubility curve where nucleation is less likely to occur spontaneously. A wider MSZW allows for better control over nucleation and crystal growth.
-
Appropriate safety, environmental, and cost profiles.
For a chiral amine hydrochloride, polar protic solvents like alcohols (e.g., methanol, ethanol, isopropanol) or aqueous mixtures are often good starting points.
Crystallization Method
The choice of crystallization method depends on the solubility profile of the compound.
-
Cooling Crystallization: This is the most common method for compounds with a steep solubility curve. A solution is saturated at a high temperature and then cooled, leading to supersaturation and crystallization.
-
Anti-solvent Crystallization: This method is suitable for compounds where a solvent with high solubility can be mixed with a miscible "anti-solvent" in which the compound is poorly soluble. The addition of the anti-solvent induces supersaturation.[9]
-
Evaporative Crystallization: This involves removing the solvent to increase the concentration of the solute, leading to crystallization. It is less common for large-scale API production due to challenges in control.
Seeding Strategy
Seeding is a critical step to control nucleation and achieve a consistent particle size distribution. The seed crystals should be of high purity and have a known crystal form. The amount and size of the seed crystals, as well as the point of addition within the metastable zone, are critical parameters to optimize.
Process Analytical Technology (PAT) for Process Understanding and Control
PAT tools are invaluable for gaining real-time insights into the crystallization process, enabling a shift from a "testing to quality" to a "building in quality" approach.[1][4][10]
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can be used to monitor the concentration of the solute in the solution in real-time, allowing for precise control of supersaturation.[4]
-
Focused Beam Reflectance Measurement (FBRM): FBRM provides real-time information on particle size and count, enabling the monitoring of nucleation and crystal growth.[4]
-
Particle Vision and Measurement (PVM): PVM provides real-time images of the crystals in the reactor, allowing for the observation of crystal habit and the detection of phenomena like oiling out or agglomeration.[11]
Protocol: Large-Scale Cooling Crystallization of 1-(6-Bromonaphthalen-2-yl)ethylamine Hydrochloride
This protocol is a general guideline and should be optimized based on laboratory-scale experiments and PAT data.
Materials and Equipment
-
Crude 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride
-
Isopropanol (IPA), USP grade
-
Purified Water, USP grade
-
Seed crystals of 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride (pre-characterized for polymorphic form and particle size)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
PAT instrumentation (e.g., in-situ FTIR or FBRM probe)
-
Nutsche filter-dryer or centrifuge and vacuum oven
Experimental Workflow Diagram
Caption: Workflow for the cooling crystallization of 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride.
Step-by-Step Protocol
-
Dissolution:
-
Charge the jacketed reactor with the crude 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride.
-
Charge the reactor with a pre-determined volume of a 9:1 isopropanol/water mixture. The volume should be calculated to achieve a final concentration that is slightly undersaturated at the dissolution temperature.
-
With moderate agitation, heat the mixture to 75°C and hold until all solids are dissolved. Visually confirm complete dissolution.
-
-
Controlled Cooling and Seeding:
-
Cool the solution to 60°C at a controlled rate (e.g., 10°C/hour). This temperature should be within the metastable zone, as determined during development studies.
-
Prepare a slurry of seed crystals (e.g., 1% w/w relative to the crude API) in a small amount of the mother liquor.
-
Add the seed slurry to the reactor.
-
Hold the batch at 60°C for 2 hours to allow for controlled crystal growth on the seed crystals. Monitor particle size using FBRM.
-
Cool the slurry to 20°C over 4 hours (a linear cooling rate of 10°C/hour).
-
Hold the slurry at 20°C for at least 2 hours to allow for complete crystallization and maximize yield.
-
-
Isolation and Drying:
-
Filter the slurry through a Nutsche filter-dryer or centrifuge.
-
Wash the filter cake with cold isopropanol to remove any residual mother liquor containing impurities.
-
Dry the product under vacuum at 50°C until the residual solvent content meets the specifications defined by ICH Q3C guidelines.[12]
-
Analytical Characterization of the Final Product
The final product must be thoroughly characterized to ensure it meets the required specifications for quality and purity, in accordance with ICH Q6A guidelines.[12][13][14][15][16]
Table 2: Recommended Analytical Tests and Acceptance Criteria
| Test | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | White to off-white crystalline solid | Confirms basic physical property |
| Identification | FTIR, ¹H NMR | Conforms to reference standard | Confirms chemical identity |
| Assay | HPLC | 99.0 - 101.0% | Ensures potency |
| Purity | HPLC | Individual impurities ≤ 0.10%, Total impurities ≤ 0.5% | Controls process-related and degradation impurities |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.8% | Ensures stereochemical purity |
| Crystal Form | XRPD | Conforms to the reference polymorph pattern | Controls solid-state form, which can affect bioavailability and stability[13] |
| Particle Size Distribution | Laser Diffraction | Dv(50) = 20-80 µm, Dv(90) ≤ 150 µm (Example) | Affects dissolution rate and downstream processing |
| Residual Solvents | GC-HS | IPA ≤ 5000 ppm, Water ≤ 0.5% | Conforms to ICH Q3C guidelines[12] |
Troubleshooting and Optimization
Table 3: Common Crystallization Issues and Potential Solutions
| Issue | Potential Cause | Suggested Action |
| Oiling Out | Supersaturation is too high; cooling rate is too fast. | Decrease the cooling rate; increase the seeding temperature; use a more dilute solution. |
| Fine Particles | Spontaneous nucleation due to high supersaturation. | Decrease the cooling rate; increase the seed loading; add seeds at a higher temperature. |
| Poor Impurity Rejection | Impurities are co-crystallizing. | Slow down the crystal growth by reducing the cooling rate; consider a different solvent system. |
| Polymorphic Transformation | The desired form is metastable under the crystallization conditions. | Use seeds of the stable polymorph; adjust the solvent system or temperature profile to favor the desired form.[10] |
Conclusion
The large-scale crystallization of 1-(6-Bromonaphthalen-2-yl)ethylamine hydrochloride is a multi-faceted process that requires a deep understanding of the molecule's physicochemical properties and the principles of crystallization. By employing a systematic approach to process development, leveraging PAT for real-time monitoring and control, and adhering to regulatory guidelines, a robust and reproducible crystallization process can be established. This ensures the consistent production of a high-quality API with the desired solid-state properties, ultimately contributing to a safe and effective drug product.
References
- Applying simple PAT tools to crystallisation in process chemistry. (2017, October 23). Vertex AI Search.
- ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000, May 1). European Medicines Agency (EMA).
- An Integrated Process Analytical Technology (PAT) Approach for Pharmaceutical Crystallization Process Understanding to Ensure Product Quality and Safety: FDA Scientist's Perspective. (2014, May 19).
- ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances.
- Process Analytical Technology in Continuous Crystallization. (2020, February 13). The Royal Society of Chemistry.
- How PAT tools can help improve understanding of the crystallis
- Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients.
- ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis.
- ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ECA Academy.
- Control of polymorphism, crystal size and habit in pharmaceuticals.
- Strategy for control of crystallization of polymorphs. CrystEngComm (RSC Publishing).
- ICH Q6A Guideline. IKEV.
- Controlling polymorphism of pharmaceutical cocrystals via polymer assisted cocrystallization in continuous processes. IUCr Journals.
- An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients.
- Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. PMC.
- Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). (2022, February 10).
- Crystallization of Active Pharmaceutical Ingredients. (2020, January 11). VxP Pharma.
- Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency (EMA).
- FDA's Guidelines for GMP Of API. Dalton Pharma Services.
- Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase.
- Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applic
- Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form.
- Good Manufacturing Practices (GMP) for APIs. (2024, May 26). The Pharma Master.
- Developing Processes for Crystallization-Induced Asymmetric Transform
- Synthesis of 6-Bromo-2-naphthol. PrepChem.com.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22).
- 5354 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. (2012, June 12).
- CAS 1354963-18-0: 2-Propanamine, N-[2-[(6-bromo-2-naphthal…]. CymitQuimica.
- Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroarom
- 6-bromo-2-naphthol. Organic Syntheses Procedure.
- US6121500A - Production of 6-bromo-2-naphthol and derivatives.
- Improving the Crystallization Process for Optimal Drug Development. (2014, March 28).
- One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage. Organic Chemistry Frontiers (RSC Publishing).
- Supplementary Inform
- A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022, May 4). Research and Reviews.
- 71590-31-3, 6-Bromonaphthalen-2-amine hydrochloride Formula. ECHEMI.
- 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404. PubChem.
- Solubility D
- CAS 15231-91-1: 6-Bromo-2-naphthalenol. CymitQuimica.
- Crystal structure of (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one. PMC.
-
Influence of crystallization solvents on the crystal structures and supramolecular assemblies of a[12]naphthyl-extended pillar[11]arene. CrystEngComm (RSC Publishing).
- Crystal structure of 2-(naphthalen-1-yl)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate, C26H24O3. (2024, February 27).
- The 14th ROY Polymorph Discovered via High-Throughput Crystalliz
- 6-Bromonaphthalen-2-ol | CAS 15231-91-1. Chemical-Suppliers.
- 3906-16-9 | (R)-(+)-1-(2-Naphthyl)ethylamine. ChemScene.-(2-Naphthyl)ethylamine. ChemScene.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 4. books.rsc.org [books.rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US6121500A - Production of 6-bromo-2-naphthol and derivatives - Google Patents [patents.google.com]
- 8. CAS 15231-91-1: 6-Bromo-2-naphthalenol | CymitQuimica [cymitquimica.com]
- 9. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. PAT Tools in Crystallization | Sai Life Sciences | [sailife.com]
- 12. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. particle.dk [particle.dk]
- 15. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 16. ikev.org [ikev.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantiomeric Excess in Chiral Resolution of Ethylamine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of improving enantiomeric excess (ee) in the chiral resolution of ethylamine derivatives. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial hurdles encountered during the chiral resolution of ethylamine derivatives.
Q1: My initial crystallization yielded a low enantiomeric excess. What are the most likely causes?
A1: A low initial ee is a common challenge and can stem from several factors. The primary suspects are an suboptimal choice of resolving agent, an inappropriate solvent system, or unfavorable crystallization kinetics. The resolving agent may not form diastereomeric salts with a significant enough difference in solubility.[1][2] The solvent might be too good at solvating both diastereomeric salts, thus preventing selective precipitation.[1] Lastly, rapid crystallization can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[3]
Q2: How do I choose the best chiral resolving agent for my ethylamine derivative?
A2: The selection of a resolving agent is a critical, and often empirical, step.[1] For basic ethylamine derivatives, chiral acids are the resolving agents of choice.[4][5] Commonly successful agents include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[2][6][7] The ideal resolving agent will form a diastereomeric salt that is significantly less soluble than its counterpart, leading to efficient separation through crystallization.[2][7] It is highly recommended to perform a screening of several resolving agents to identify the most effective one for your specific substrate.[1]
Q3: What analytical techniques are best for determining the enantiomeric excess of my resolved ethylamine?
A3: Accurate determination of ee is crucial for optimizing your resolution process.[8] The most common and accurate methods are chromatographic techniques such as Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).[9][10][11] Chiral HPLC is particularly versatile for a wide range of ethylamine derivatives.[12] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents can also be employed.[8] Polarimetry is a classical method but can be less accurate and requires careful control of experimental conditions.[8]
Q4: I've performed multiple recrystallizations, but the ee is not improving. What could be the problem?
A4: If repeated recrystallizations fail to improve the ee, you may be dealing with the formation of a solid solution.[3] A solid solution occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble one, resulting in a single solid phase that is difficult to purify further by simple recrystallization.[3]
Troubleshooting Guides
This section provides a more in-depth, question-and-answer-based approach to troubleshoot specific experimental stages.
Stage 1: Diastereomeric Salt Formation & Initial Crystallization
Q: I'm not getting any crystal formation after adding the resolving agent. What should I do?
A: Lack of precipitation can be due to several factors:
-
Solubility: The diastereomeric salts may be too soluble in the chosen solvent. Try using a less polar solvent or a solvent mixture to decrease solubility.
-
Concentration: The solution may be too dilute. Carefully concentrate the solution by evaporating some of the solvent.
-
Supersaturation: The solution may not be sufficiently supersaturated to induce nucleation. Try cooling the solution slowly, scratching the inside of the flask with a glass rod at the liquid-air interface, or adding a seed crystal of the desired diastereomeric salt.
Q: My crystallization is happening too quickly, resulting in a fine powder and low ee. How can I control the crystal growth?
A: Rapid crystallization often leads to the inclusion of impurities and the undesired diastereomer. To promote the growth of larger, purer crystals:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.[13] A controlled cooling profile is critical.[1]
-
Solvent System: Use a solvent system where the desired diastereomeric salt has limited solubility at lower temperatures but is reasonably soluble at higher temperatures.
-
Reduce Supersaturation: Avoid overly concentrated solutions.
Experimental Workflow for Chiral Resolution
Below is a generalized workflow for the chiral resolution of an ethylamine derivative via diastereomeric salt formation.
Caption: General workflow for chiral resolution of ethylamine derivatives.
Stage 2: Improving Enantiomeric Excess through Recrystallization
Q: How many recrystallizations are typically needed to achieve high ee?
A: The number of recrystallizations required depends on the initial diastereomeric excess and the separation efficiency of each recrystallization step. It is essential to monitor the ee after each recrystallization to determine if further purification is beneficial. If the ee plateaus, it may indicate the formation of a solid solution.[3]
Q: What is the best solvent for recrystallization?
A: The ideal recrystallization solvent is one in which the desired diastereomeric salt has high solubility at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility differential is key to successful purification.[13] It is often necessary to screen a variety of solvents or solvent mixtures to find the optimal system.
Protocol: Standard Recrystallization for ee Enhancement
-
Dissolution: In an appropriately sized flask, dissolve the diastereomeric salt in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. This encourages the formation of large, well-defined crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath to maximize the yield of the crystallized salt.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the more soluble diastereomer.[13]
-
Drying: Dry the crystals thoroughly.
-
Analysis: Determine the ee of a small sample of the recrystallized material.
-
Repeat if Necessary: If the desired ee has not been reached, repeat the recrystallization process.
Stage 3: Troubleshooting Solid Solution Formation
Q: How can I confirm that a solid solution has formed?
A: The primary indicator of a solid solution is the inability to improve the diastereomeric purity of the salt through repeated recrystallizations.[3] Analytically, the formation of a solid solution can be confirmed by constructing a binary phase diagram (melting point vs. composition). A solid solution will show a continuous melting point range between the two pure diastereomers, whereas a simple eutectic mixture will exhibit a distinct melting point depression.[3]
Q: What strategies can I use to break a solid solution?
A: Overcoming a solid solution requires altering the crystallization conditions to disrupt the co-crystallization of the two diastereomers.
-
Solvent Screening: This is the most common and often successful approach. Experiment with a wide range of solvents with varying polarities and hydrogen bonding capabilities.[3] A different solvent can alter the solute-solvent interactions and potentially lead to better differentiation between the diastereomers during crystallization.[3]
-
Change the Resolving Agent: Using a structurally different resolving agent will result in diastereomers with different physical properties and crystal packing, which may prevent the formation of a solid solution.[2][3]
-
Temperature Cycling (Annealing): In some cases, subjecting the solid solution to cycles of heating and cooling can promote phase separation.[3]
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Troubleshooting workflow for addressing low enantiomeric excess.
Data Summary: Impact of Resolving Agent and Solvent on ee
The following table, based on data for structurally similar amines, illustrates how the choice of resolving agent and solvent can significantly impact the yield and enantiomeric excess of the recovered amine.[14] This data should serve as a predictive guide for your own experiments.
| Resolving Agent | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| (-)-Tartaric Acid | (1-methyl-2-phenyl)-ethylamine | Isopropyl alcohol/Water | 87.5 | 83.5 |
| (R,R)-4-Chlorotartranilic Acid | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine | Water | High | >99 |
| PEGylated-(R)-Mandelic Acid | (rac)-1-phenylethylamine | Methanol | 82 | 83 (first cycle), 91 (second cycle) |
Note: This data is for structurally analogous amines and is intended to be a starting point for the resolution of your specific ethylamine derivative.[14]
References
- Determination of enantiomeric excess. (n.d.).
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). (2025). BenchChem.
- A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. (2025). BenchChem.
- Dealing with solid solutions in diastereomeric salt resolution. (2025). BenchChem.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Journal of Separation Science.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). National Center for Biotechnology Information.
- Troubleshooting low yields in diastereomeric salt formation. (2025). BenchChem.
- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
- Enantioenrichment by Crystallization. (2008). Organic Process Research & Development.
- Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. (2025). BenchChem.
- Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.
- Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps.
- A Comparative Guide to Chiral Resolving Agents for 1-(3-Fluorophenyl)ethanamine. (2025). BenchChem.
- Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.
- Chiral resolution. (n.d.). Wikipedia.
- Recrystallization. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Determination of enantiomeric excess [ch.ic.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uma.es [uma.es]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Stability and degradation pathways of 1-(6-Bromonaphthalen-2-yl)ethylamine HCl
Technical Support Center: 1-(6-Bromonaphthalen-2-yl)ethylamine HCl
Welcome to the comprehensive technical support guide for 1-(6-Bromonaphthalen-2-yl)ethylamine HCl. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-(6-Bromonaphthalen-2-yl)ethylamine HCl?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For optimal preservation, refrigeration is recommended.[2] It is crucial to protect the compound from light and moisture, as these are key environmental factors that can accelerate degradation.[2][3] The hydrochloride salt form generally imparts better stability and water solubility compared to the free base.[4]
Q2: What are the primary degradation pathways I should be aware of?
A2: The chemical structure of 1-(6-Bromonaphthalen-2-yl)ethylamine HCl contains three key moieties susceptible to degradation: the primary ethylamine side chain, the bromo-substituted naphthalene core, and the molecule as a whole to light. The most probable degradation pathways are oxidation of the amine group and photodegradation of the naphthalene ring.[5][6] Under certain conditions, hydrolysis and de-bromination may also occur.
Q3: How can I visually detect potential degradation of my sample?
A3: A change in the physical appearance of the compound is a primary indicator of degradation. For the solid material, a color change from its typical white or off-white appearance to yellow or brown suggests the formation of chromophoric degradation products. In solution, the appearance of turbidity or a color change should be considered a sign of instability.
Q4: Is this compound sensitive to light?
A4: Yes. The naphthalene core is a known chromophore, making the compound susceptible to photodegradation upon exposure to UV or even ambient light over extended periods.[7][8] Naphthalene derivatives can undergo photobleaching, an irreversible photochemical destruction process.[6] Therefore, all handling, experiments, and storage should be performed under light-protected conditions (e.g., using amber vials, covering glassware with aluminum foil).[2]
Q5: What solvents are recommended for preparing solutions, and are there any I should avoid?
A5: Due to the hydrochloride salt, the compound is generally soluble in water and polar protic solvents like methanol and ethanol. For analytical purposes, a common mobile phase diluent such as a mixture of acetonitrile and water is often suitable. Avoid strongly basic solutions, as they will neutralize the HCl salt to the free base, which may have different solubility and stability profiles. Also, be cautious with solvents that could contain or generate reactive impurities (e.g., peroxides in aged ethers), which could promote oxidative degradation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your research and provides logical steps to diagnose and resolve them.
| Problem Encountered | Potential Root Cause(s) | Recommended Actions & Explanations |
| Unexpected Peaks in HPLC/LC-MS Analysis | 1. Oxidative Degradation: The primary amine is susceptible to oxidation, forming imines or nitrones.[9][10][11] | Action: Prepare fresh solutions and analyze immediately. If storing solutions, blanket with an inert gas (e.g., argon, nitrogen).Explanation: This minimizes contact with atmospheric oxygen, a key driver of amine oxidation. |
| 2. Photodegradation: Exposure to UV or ambient light has generated photoproducts. | Action: Repeat the experiment using amber vials or foil-wrapped glassware.[2]Explanation: The naphthalene ring is photosensitive; eliminating light exposure prevents photolytic reactions.[6][7] | |
| 3. Hydrolytic Degradation: If working at extreme pH and elevated temperatures, hydrolysis of the amine is possible, though less common than oxidation.[12] | Action: Analyze the pH of your solution. Buffer the solution if necessary to maintain a stable pH range (typically acidic to neutral for amine salts).Explanation: Extreme pH can catalyze hydrolysis. | |
| Progressive Loss of Potency in Stock Solutions | 1. Chemical Instability in Solution: The compound is degrading over time in the chosen solvent. | Action: Perform a solution stability study. Analyze the solution at set time points (e.g., 0, 4, 8, 24 hours) under typical laboratory conditions. Consider storing solutions at lower temperatures (e.g., 4°C or -20°C).Explanation: This will quantify the rate of degradation and help establish an acceptable "use-by" time for your solutions. |
| 2. Adsorption to Container: The compound may be adsorbing to the surface of glass or plastic containers, reducing the concentration in solution. | Action: Test different container types (e.g., borosilicate glass vs. polypropylene). Silanized glass vials can also be used to minimize adsorption.Explanation: Surface chemistry of the container can lead to non-specific binding, especially at low concentrations. | |
| Color Change of Solid Material (e.g., to Yellow/Brown) | 1. Long-Term Oxidative and/or Photodegradation: Chronic exposure to air and light during storage. | Action: Discard the discolored material and obtain a fresh lot. Review your storage procedures to ensure they are optimal (cool, dark, dry, tightly sealed).[1]Explanation: A color change is an unambiguous sign of significant chemical degradation. Using compromised material will lead to unreliable results. |
| Inconsistent Results Between Experimental Repeats | 1. Inconsistent Sample Handling: Variations in light exposure, solution age, or temperature between experiments. | Action: Standardize your experimental workflow. Document all parameters, including the time between solution preparation and use, light conditions, and temperature.Explanation: Reproducibility requires strict control over variables known to affect the compound's stability. |
| 2. Contaminated Solvents or Reagents: Oxidizing agents or other reactive impurities in your reagents are degrading the compound. | Action: Use fresh, high-purity (e.g., HPLC-grade) solvents for all experiments. If using ethers like THF, test for peroxides.Explanation: Impurities, even at trace levels, can initiate or catalyze degradation reactions. |
Potential Degradation Pathways
Understanding the likely chemical transformations of 1-(6-Bromonaphthalen-2-yl)ethylamine HCl is critical for developing stability-indicating analytical methods and for interpreting unexpected results. The primary pathways are illustrated below.
Caption: Potential degradation pathways of 1-(6-Bromonaphthalen-2-yl)ethylamine HCl under various stress conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
Objective: To intentionally degrade the compound under controlled stress conditions to identify likely degradation products and establish a stability-indicating analytical method. This is a critical step in pharmaceutical development as outlined by ICH guidelines.[13][14]
Materials:
-
1-(6-Bromonaphthalen-2-yl)ethylamine HCl
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Calibrated HPLC-UV or LC-MS system[15]
-
Photostability chamber, calibrated oven, pH meter
Workflow Diagram:
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately (T=0).
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points. Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots and neutralize with HCl before analysis.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots for analysis. The reaction does not typically require quenching before injection.
-
Thermal Degradation:
-
Solid State: Place the solid compound in a vial in an oven at 80°C.
-
Solution State: Place a vial of the stock solution in an oven at 80°C.
-
Sample at time points, dissolve/dilute as needed, and analyze.
-
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. An ideal method will separate the parent peak from all degradation products. Use a photodiode array (PDA) detector to check for peak purity and LC-MS to obtain mass information for degradant identification.[16][17]
Interpretation: Aim for 5-20% degradation of the active ingredient.[14] If degradation is too rapid, reduce the stressor intensity (e.g., lower temperature or acid concentration). If degradation is too slow, increase it. The goal is to generate a sufficient population of degradants for analytical characterization.
Protocol 2: Long-Term Stability Study Setup
Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period to determine its retest period or shelf life.[18][19]
Procedure:
-
Batch Selection: Use at least three representative batches of the material.
-
Container Closure System: Store the compound in the intended container closure system that will be used for long-term storage.
-
Storage Conditions: Place samples in calibrated stability chambers set to the desired long-term conditions (e.g., 25°C / 60% RH) and accelerated conditions (e.g., 40°C / 75% RH) as per ICH guidelines.[20]
-
Testing Schedule: Establish a testing schedule. For long-term studies, this is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, it is often 0, 3, and 6 months.[19]
-
Analysis: At each time point, test the samples for appearance, assay (potency), degradation products (purity), and any other critical quality attributes.
-
Data Evaluation: Analyze the data for trends. A significant change is typically defined as a >5% loss in assay, or any degradation product exceeding its specification limit.[21]
References
- Vertex AI Search. (2006, December 6).
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- SlideShare.
- BenchChem. Technical Support Center: Improving Photostability of Naphthalene-Based Fluorescent Probes.
- ResearchGate. (2025, August 7). Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase | Request PDF.
- Sciencemadness.org. AMINES Oxidation of Primary, Secondary, and Tertiary Amines with Neutral Permanganate. A Simple Method for Degrading Amines to A.
- BenchChem.
- SGS. Pharmaceutical Stability Testing and Storage.
- Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
- PubMed. (2023, February 3). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes.
- IVAMI. Stability testing of Pharmaceutical products based on ICH Guide.
- Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
- ResearchGate. (2023, February 3). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes | Request PDF.
- Singh, S., & Kumar, V. (2012, March 17). Stability testing of Pharmaceutical products.
- ECHA. (2024, December 18).
- Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC.
- SAFETY D
- Rasayan Journal of Chemistry. FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.
- ResearchGate. (2025, August 10). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- PMC. (2021, June 14). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride).
- TCI Chemicals. (2025, January 29).
- Veeprho. (2025, November 5).
- CymitQuimica. CAS 1354963-18-0: 2-Propanamine, N-[2-[(6-bromo-2-naphthal....
- Thermo Fisher Scientific. (2025, September 23).
- Diversey SDS. (2023, November 17).
- Raja, G., et al. (2020). IJPSR, 11(10), 5017-5026.
- PubMed.
- Sigma-Aldrich. (2024, September 9).
- MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants)
- OpenStax adaptation. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition.
- Wikipedia. Organobromine chemistry.
- Eurofins. Analytical Method Summaries.
- Cognito.
- MSU chemistry.
- Wikipedia. Ethylamine.
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
- OPUS. (2025, August 28). Analytical Methods.
- BYJU'S. (2022, February 23). Types of Amide Hydrolysis.
- US EPA. (2025, March 18). SAM Chemical Methods.
- Pharmacy 180.
- ECHEMI. 71590-31-3, 6-Bromonaphthalen-2-amine hydrochloride Formula.
- ResearchGate. (2025, August 6). (PDF)
- Agency for Toxic Substances and Disease Registry |
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. CAS 1354963-18-0: 2-Propanamine, N-[2-[(6-bromo-2-naphthal… [cymitquimica.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant and manganese or iron porphyrins and manganese salen as the catalysts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. pharmacy180.com [pharmacy180.com]
- 13. rjptonline.org [rjptonline.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. researchgate.net [researchgate.net]
- 18. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 19. japsonline.com [japsonline.com]
- 20. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]
- 21. humiditycontrol.com [humiditycontrol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
